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Abstract

Fenadiazole, a non-barbiturate hypnotic and sedative agent, emerged in the 1960s as a novel
therapeutic option for insomnia. Possessing a unique 2-(o-hydroxyphenyl)-1,3,4-oxadiazole
chemical structure, it exhibited a range of effects on the central nervous system.[1] This
technical guide provides a comprehensive overview of the pharmacological profile of
Fenadiazole, synthesizing the available data on its mechanism of action, pharmacodynamics,
and pharmacokinetics. Due to its discontinuation and the era of its development, quantitative
data is limited; however, this guide consolidates the existing knowledge to inform contemporary
research in sedative-hypnotic drug development.

Introduction

Fenadiazole (also known as phénadiazole) was marketed under brand names such as
Hypnazol, Eudormil, and Viodor.[1] It was developed by the French pharmaceutical company
Laboratoires Jacques Logeais between 1960 and 1962.[1] As a non-barbiturate hypnotic, it was
noted for its sedative, anticonvulsant, antithermal, and spasmolytic properties.[1] While it
demonstrated marked hypnotic effects in animal studies, its efficacy in humans was variable,
leading to its eventual withdrawal from the market.[1] This was attributed to limited therapeutic
effectiveness rather than significant safety concerns.
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Physicochemical Properties

A summary of the key physicochemical properties of Fenadiazole is presented in Table 1.

Property Value Reference
IUPAC Name 2-(1,3,4-Oxadiazol-2-yl)phenol
Fenadiazol, Phénadiazole, JL-
Synonyms
512
Chemical Formula CsHsN20:2
Molar Mass 162.148 g-mol-1
A phenol ring substituted at the
Chemical Structure 2-position with a 1,3,4-
oxadiazole ring.
Pharmacodynamics

Mechanism of Action

The precise molecular mechanism of action for Fenadiazole is not well-elucidated in the
available literature. However, based on its sedative and hypnotic effects, it is hypothesized to
modulate inhibitory neurotransmitter systems in the central nervous system. The two primary
putative targets are the GABAergic and histaminergic systems.

Many sedative-hypnotic drugs exert their effects by enhancing the activity of gamma-
aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. This is often
achieved through positive allosteric modulation of the GABA-A receptor, which increases
chloride ion influx and hyperpolarizes the neuron, making it less likely to fire. While direct
evidence for Fenadiazole's interaction with the GABA-A receptor is lacking, its
pharmacological profile aligns with that of a GABA-A receptor positive allosteric modulator.
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Putative GABAergic modulation by Fenadiazole.

Antagonism of histamine H1 receptors in the central nervous system is a known mechanism for
inducing sedation. First-generation antihistamines are classic examples of this effect. It is
plausible that Fenadiazole could exert some of its sedative effects through interaction with the
histaminergic system, although this remains speculative.
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Potential histaminergic antagonism by Fenadiazole.

Pharmacological Effects

The observed pharmacological effects of Fenadiazole are summarized in Table 2.
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Effect Observation Reference

Marked and profound in
Hypnotic animals; variable in humans,

inducing sleep for 6-8 hours.

) Profound sedative properties
Sedative _ _ _
observed in animal studies.

] Possesses anticonvulsant
Anticonvulsant o
activity.

Exhibits antithermal

Antithermal
(antipyretic) effects.
_ Demonstrates spasmolytic
Spasmolytic _ . .
(antispasmodic) properties.
Pharmacokinetics

Detailed pharmacokinetic data for Fenadiazole, such as absorption, distribution, metabolism,
and excretion parameters, are not readily available in the published literature. The average
human dosage was reported to be 200 mg/day, administered orally.

Toxicology and Safety

Fenadiazole was generally well-tolerated in humans at the average therapeutic dosage. The
discontinuation of the drug was primarily due to its inconsistent hypnotic effects in the human
population, rather than significant adverse events.

Experimental Protocols

Specific experimental protocols for the preclinical and clinical evaluation of Fenadiazole are
not detailed in the available literature. However, based on its described pharmacological
effects, the following standard methodologies would have been employed to characterize its

profile.

Assessment of Hypnotic Activity
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A common method to assess hypnotic efficacy is the measurement of sleep latency and
duration in animal models, such as rodents.
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Workflow for assessing hypnotic activity.

Evaluation of Anticonvulsant Effects

The anticonvulsant properties of a compound are typically evaluated using models of induced
seizures in animals.
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Workflow for evaluating anticonvulsant effects.

Conclusion

Fenadiazole represents an early exploration into non-barbiturate hypnotics with a unique
1,3,4-oxadiazole scaffold. While its clinical utility was hampered by variable efficacy, its
pharmacological profile, encompassing sedative, anticonvulsant, antithermal, and spasmolytic
effects, suggests a complex interaction with the central nervous system, likely involving
GABAergic and possibly histaminergic pathways. The lack of detailed quantitative data
underscores the challenges in retrospectively analyzing older pharmaceutical agents. However,
the information available on Fenadiazole can still provide valuable insights for medicinal
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chemists and pharmacologists in the design and development of novel CNS-acting drugs.
Further investigation into the pharmacology of 2-(o-hydroxyphenyl)-1,3,4-oxadiazole derivatives
could uncover new therapeutic leads.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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